Comparative Boiling Point: Furfuryl Isovalerate vs. Straight-Chain and Other Branched Furfuryl Esters
Furfuryl isovalerate exhibits a boiling point that is distinct from its straight-chain analog, furfuryl valerate, and its other branched counterparts. Under identical vacuum conditions (11 mm Hg), furfuryl isovalerate boils at 97-98°C. This is notably lower than furfuryl valerate, which is reported to have a higher boiling point, and differs from other branched isomers like furfuryl α-methylbutyrate (b.p. 96°C at 11 mm Hg) [1]. These differences in volatility are critical for formulation science, as they directly influence a compound's vapor pressure and, consequently, its odor release profile and stability during thermal processing.
| Evidence Dimension | Boiling Point (Volatility) |
|---|---|
| Target Compound Data | 97-98 °C at 11 mm Hg |
| Comparator Or Baseline | Furfuryl valerate (higher boiling point, exact value not reported in the same source); Furfuryl α-methylbutyrate (96 °C at 11 mm Hg) |
| Quantified Difference | Furfuryl isovalerate boils 1-2°C higher than furfuryl α-methylbutyrate under the same conditions. It is lower boiling than furfuryl valerate. |
| Conditions | Vacuum distillation at 11 mm Hg pressure |
Why This Matters
This quantitative difference in boiling point enables formulators to select the correct ester for achieving specific release kinetics in thermally processed foods and beverages, thereby optimizing flavor impact and longevity.
- [1] U.S. Patent No. 3,978,241. (1976). Flavoring agent. U.S. Patent and Trademark Office. View Source
